molecular formula C14H19N3O3 B2401846 (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034501-69-2

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No.: B2401846
CAS No.: 2034501-69-2
M. Wt: 277.324
InChI Key: QUTNWKFGKOESER-UHFFFAOYSA-N
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Description

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, such as 3-chloropyridazine, which undergoes nucleophilic substitution with a methyl group to form 6-methylpyridazine.

    Attachment of the Pyrrolidine Ring: The 6-methylpyridazine is then reacted with a pyrrolidine derivative under basic conditions to form the pyrrolidin-1-yl group.

    Formation of the Tetrahydrofuran Ring: The final step involves the formation of the tetrahydrofuran ring through a cyclization reaction, often using a diol precursor and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine and pyrrolidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is studied for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone: Similar structure but with a different position of the tetrahydrofuran ring.

    (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-4-yl)methanone: Another positional isomer with the tetrahydrofuran ring in a different position.

    (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-5-yl)methanone: Yet another positional isomer.

Uniqueness

The uniqueness of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone lies in its specific arrangement of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

The compound (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Structural Characteristics

This compound is characterized by:

  • Pyridazine Ring : A nitrogen-containing heterocycle that may enhance interaction with biological targets.
  • Pyrrolidine Ring : Contributes to the compound's overall pharmacological properties.
  • Tetrahydrofuran : A five-membered ring that may influence solubility and bioavailability.

The molecular formula is C14H19N3O3C_{14}H_{19}N_{3}O_{3}, and it has a molecular weight of 277.32 g/mol .

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors. The presence of nitrogen heterocycles suggests that it may exhibit:

  • Enzyme Inhibition : Potentially modulating the activity of kinases or other proteins involved in signaling pathways.
  • Anticancer Properties : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .

Cytotoxicity Studies

Recent studies have demonstrated that compounds with structural similarities exhibit moderate to significant cytotoxicity against cancer cell lines such as A549 (lung carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast carcinoma). For instance, a related compound showed IC50 values of:

  • A549: 1.06 ± 0.16 μM
  • MCF-7: 1.23 ± 0.18 μM
  • HeLa: 2.73 ± 0.33 μM .

These findings suggest that the compound could be further investigated for its potential as an anticancer agent.

Structure–Activity Relationship (SAR)

Studies on SAR indicate that modifications in the pyridazine and pyrrolidine components significantly affect the biological activity. For example, introduction of halogen groups has been shown to alter cytotoxicity profiles, emphasizing the importance of structural optimization in drug development .

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

  • Formation of Pyridazine Ring : Starting from 3-chloropyridazine and introducing a methyl group.
  • Attachment of Pyrrolidine : Reaction under basic conditions to form the pyrrolidinyl group.
  • Cyclization to Form Tetrahydrofuran : Using diol precursors and acid catalysts .

Optimizing these steps can enhance yield and purity, critical for subsequent biological evaluations.

Anticancer Activity

A recent study evaluated various derivatives similar to this compound for their anticancer potential. The results indicated that specific modifications led to enhanced cytotoxicity against multiple cancer cell lines, supporting further exploration into this compound's therapeutic potential .

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(oxolan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10-2-3-13(16-15-10)20-12-4-6-17(8-12)14(18)11-5-7-19-9-11/h2-3,11-12H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTNWKFGKOESER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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